(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Overview
Description
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid is a chiral amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals, including HIV protease inhibitors and BACE 1 inhibitors. It is also a component of bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase, which has applications in medicinal chemistry .
Synthesis Analysis
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and its stereoisomers has been achieved through various methods. One approach involves a highly diastereoselective cyanohydrin formation using (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethyl-aluminum . Another method employs a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination, using formaldehyde and alanine as starting materials . Additionally, a convenient preparation method using hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate with a molybdenum complex has been reported . Furthermore, enantiomerically pure isomers of the compound have been synthesized from D-glucono-δ-lactone, showcasing the versatility of starting materials for the synthesis of this amino acid .
Molecular Structure Analysis
The absolute structure of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid has been determined through X-ray crystallographic analysis. The configuration was confirmed by crystallizing the hydrobromide of its methyl ester and subjecting it to X-ray diffraction, which validated the experimental rule for the determination of configuration of α-amino-β-hydroxy acids . Additionally, the absolute structure determination of a related copper complex allowed the assignment of absolute configuration to a labile γ-oxo-α-aminoacid precursor .
Chemical Reactions Analysis
The compound has been shown to participate in various chemical reactions. For instance, upon deprotonation, it can act as a tridentate monoanionic chelating ligand, which reacts with copper nitrate to yield a mononuclear five-coordinate transition metal complex . This highlights its potential utility in coordination chemistry and as a ligand in metal complex formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid are influenced by its functional groups and stereochemistry. The compound's solubility, reactivity, and stability under different conditions are essential for its practical applications in synthesis and pharmaceutical development. While specific physical properties such as melting point and solubility are not detailed in the provided papers, the high yields and purity achieved in the synthesis methods suggest that the compound can be reliably produced and utilized in further chemical transformations .
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a significant intermediate in synthesizing aminopeptidase N inhibitors like Bestatin, Phebestin, and Probestin. It has been synthesized through various routes, including amino acid protocols, organometallic methods, and enzyme routes, highlighting its potential for commercial application in drug development (Huang Yibo, 2013). Moreover, AHPBA forms structural key units of KMI derivatives, which are inhibitors of BACE 1 (β-secretase) and HIV protease, indicating its significant role in the development of treatments for diseases like Alzheimer's and HIV/AIDS (Jin Hwan Lee et al., 2006).
Quantum Computational and Spectroscopic Analysis
Detailed quantum computational and spectroscopic studies have been conducted on AHPBA and its derivatives. These studies encompass density functional theory calculations, vibrational frequencies analysis, and molecular docking methods, providing insights into the molecule’s structural, electronic, and reactive properties. This research has implications for drug identification and design, demonstrating AHPBA's versatility in pharmaceutical research (B. Raajaraman et al., 2019).
Synthesis for Potential Antimycobacterial Activity
AHPBA derivatives have been synthesized for potential antimycobacterial activities. The study of these derivatives shows that the presence of a free amino group at C2 and the sulfonamide moiety are essential for biological activity against M. tuberculosis, offering a pathway for developing new antimycobacterial agents (M. Moreth et al., 2014).
Environmental and Industrial Applications
In environmental science, AHPBA derivatives have been used in the analysis of microcystins, toxic compounds produced by cyanobacteria. The studies involve the oxidation of microcystins to produce AHPBA-related compounds, providing methods for evaluating environmental risks and water safety (Xingqiang Wu et al., 2008; 2009). Moreover, AHPBA has been utilized in the synthesis of novel corrosion inhibitors for industrial applications, such as in carbon steel protection used in oil installations, showcasing its utility beyond pharmaceuticals (Zainb Fadel & Qahtan A. Yousif, 2020).
Safety And Hazards
Future Directions
The future directions of this compound could involve further exploration of its derivatives and their potential applications. For instance, its derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue , suggesting potential applications in the medical field.
properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 | |
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
CAS RN |
59554-14-2 | |
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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